molecular formula C7H5Cl2NO B054127 1-(5,6-Dichloropyridin-3-yl)ethanone CAS No. 120800-05-7

1-(5,6-Dichloropyridin-3-yl)ethanone

Cat. No. B054127
CAS RN: 120800-05-7
M. Wt: 190.02 g/mol
InChI Key: XTLLDYXVYZYXRX-UHFFFAOYSA-N
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Description

"1-(5,6-Dichloropyridin-3-yl)ethanone" is a compound that would likely have interesting chemical and physical properties due to its dichloropyridine group attached to an ethanone moiety. Compounds with similar structures have been synthesized and studied for various properties, including antimicrobial activity and catalytic behavior, which suggests a broad interest in their chemical behavior and application potential.

Synthesis Analysis

The synthesis of similar chlorinated pyridinyl compounds often involves multi-step reactions, starting from halogenated pyridines or related halide exchange reactions, followed by nucleophilic substitutions or condensation reactions under controlled conditions. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone synthesis utilized 2,5-dibromo-pyridine, undergoing magnesium halide exchange and nucleophilic substitution to achieve high yields (Jin, 2015).

Molecular Structure Analysis

Molecular structure determination of similar compounds is typically achieved using spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. For instance, the crystal and molecular structure of related compounds have been determined, providing insights into their geometrical configurations and confirming the expected structural features (Lakshminarayana et al., 2009).

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was synthesized to prepare series of tridentate ligands with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, demonstrating the utility of such compounds in catalysis and material synthesis (Sun et al., 2007).
  • Fluorescent Materials :

    • A new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties was developed through a multicomponent domino reaction involving 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone. These compounds exhibited strong blue-green fluorescence emission, indicating potential applications in materials science and fluorescence-based technologies (Hussein et al., 2019).
  • Antimicrobial Activity :

    • 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and found to have significant antimicrobial activity, highlighting the potential use of related compounds in developing new antimicrobial agents (Salimon et al., 2011).
  • Molecular Structure and Characterization :

    • Studies on compounds like 1-(6-Bromo-pyridin-3-yl)-ethanone help in understanding the reactions and conditions necessary for synthesizing various pyridinyl compounds, which are valuable in multiple fields of chemical research (Jin, 2015).
  • Biological Applications and Drug Synthesis :

    • Various studies have synthesized and analyzed derivatives of compounds similar to 1-(5,6-Dichloropyridin-3-yl)ethanone for their biological activities, including cytotoxicity, antimicrobial effects, and potential as drug precursors. For instance, compounds like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone have been synthesized and analyzed for their structural, cytotoxic, and biological properties (Govindhan et al., 2017).

Safety and Hazards

Safety data indicates that 1-(5,6-Dichloropyridin-3-yl)ethanone may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

1-(5,6-dichloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLLDYXVYZYXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436638
Record name 1-(5,6-dichloropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-Dichloropyridin-3-yl)ethanone

CAS RN

120800-05-7
Record name 1-(5,6-dichloropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6-dichloropyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.4 g (20 mmol) of 2-hydroxy-3-chloro-5-acetylpyridine are stirred with 3.7 g (24 mmol) of phosphorus oxychloride and 2.4 g (20 mmol) of N,N-dimethylaniline in 75 ml of chlorobenzene at 100° C. for 1.5 hours. The mixture is stirred into 200 ml of ice-water and extracted with ethyl acetate. Drying and evaporation gives 3.6 g (95%) of 2,3-dichloro-5-acetylpyridine, melting point: 80° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

62 ml of a 1.6 M solution (100 mmol) of methyllithium in ether are added to a solution of 9.6 g (50 mmol) of 5,6-dichloronicotinic acid in 250 ml of absolute ether at 0° C. When the addition has ended, the mixture is subsequently stirred at 0° C. for a further 30 minutes and 200 ml of water are then added, while cooling with ice. The phases are separated and the aqueous phase is extracted once more with 50 ml of ether. The combined organic phases are dried over sodium sulphate and evaporated. 9 g (95% of theory) of 2,3-dichloro-5-acetylpyridine, melting point 80° C., are obtained.
[Compound]
Name
solution
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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